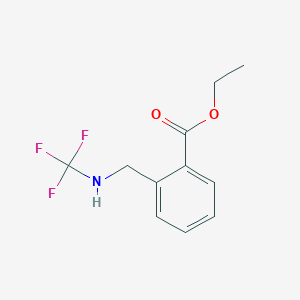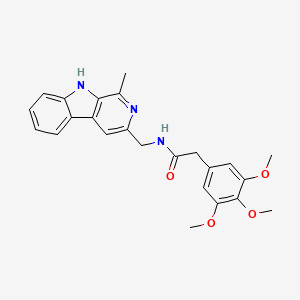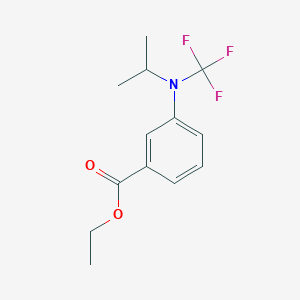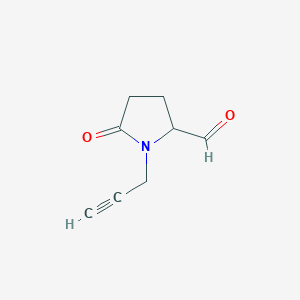![molecular formula C10H6N4O2 B13944588 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines the structural features of isoxazole, oxadiazole, and pyridine. These heterocyclic structures are known for their significant roles in medicinal chemistry, material science, and various industrial applications. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a pyridine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives . The final step involves coupling these rings with a pyridine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free catalysts to reduce costs and environmental impact . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,4-Triazole-5-yl)-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
5-(3,4,5-Trihydroxyphenyl)-1,3,4-oxadiazol-2-yl]propan-2-ol: Known for its antioxidant properties.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Synthesized for their potential biological activities.
Uniqueness
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of isoxazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and material science.
Propiedades
Fórmula molecular |
C10H6N4O2 |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2-(1,2-oxazol-5-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4O2/c1-2-7(6-11-4-1)9-13-14-10(15-9)8-3-5-12-16-8/h1-6H |
Clave InChI |
FUEDOFRPTLARJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)








